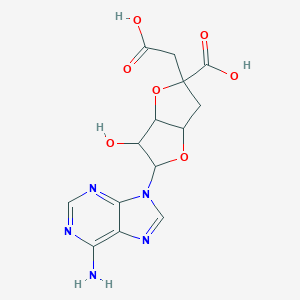

Griseolic acid C

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O7/c15-10-7-11(17-3-16-10)19(4-18-7)12-8(22)9-5(25-12)1-14(26-9,13(23)24)2-6(20)21/h3-5,8-9,12,22H,1-2H2,(H,20,21)(H,23,24)(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIJXGJOXVPSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905288 | |

| Record name | 9-(3,6-Anhydro-6-carboxy-5,7-dideoxyoctofuranuronosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100242-49-7 | |

| Record name | Griseolic acid C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100242497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3,6-Anhydro-6-carboxy-5,7-dideoxyoctofuranuronosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Griseolic Acid C: An Uncharted Territory in Phosphodiesterase Inhibition

Despite significant interest in the discovery of novel phosphodiesterase (PDE) inhibitors for therapeutic applications, a thorough review of available scientific literature reveals a notable absence of data on griseolic acid C as an inhibitor of this enzyme class. Extensive searches for quantitative data, such as IC50 values, detailed experimental protocols for its evaluation, and associated signaling pathways have not yielded any specific information linking this compound to phosphodiesterase inhibition.

Currently, the scientific community's understanding of this compound's biological activities remains limited. While the chemical structure of this compound is known, its pharmacological properties, particularly as a PDE inhibitor, do not appear to have been investigated or reported in publicly accessible scientific databases.

This lack of information stands in contrast to other natural compounds that have been extensively studied for their PDE inhibitory effects. The quest for new therapeutic agents often involves screening vast libraries of natural and synthetic compounds. It is possible that this compound has not yet been subjected to such screening for PDE activity, or that the results of any such studies have not been published.

The Phosphodiesterase Signaling Pathway: A General Overview

Phosphodiesterases are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing the secondary messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The degradation of these cyclic nucleotides terminates their signaling cascades, which are involved in a myriad of physiological processes.

A simplified representation of the general PDE signaling pathway is illustrated below. Inhibition of PDEs would lead to an accumulation of cAMP or cGMP, thereby prolonging their downstream effects.

Caption: General overview of the cyclic nucleotide signaling pathway regulated by phosphodiesterases.

Future Directions

The absence of data on this compound as a phosphodiesterase inhibitor highlights a potential area for future research. Scientists in drug discovery and natural product chemistry may find it a candidate for screening against various PDE isoforms. Should such studies be undertaken, the following experimental workflow would be essential for a thorough investigation.

Caption: A potential experimental workflow for evaluating a novel phosphodiesterase inhibitor.

A Preliminary Biological Activity Screening of Ursolic Acid: A Technical Guide

Disclaimer: Initial searches for "Griseolic acid C" did not yield relevant scientific literature. However, extensive research exists for "Ursolic acid," a compound with a similar-sounding name and significant biological activities. This guide provides a comprehensive overview of the preliminary biological activity of Ursolic acid, assuming a potential misnomer in the original query.

Ursolic acid is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, including apples, cranberries, and rosemary.[1][2] It has garnered significant interest in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[3][4][5] This technical guide offers an in-depth overview of the preliminary biological activity screening of Ursolic acid, tailored for researchers, scientists, and drug development professionals.

Anticancer Activity

Ursolic acid has demonstrated potent cytotoxic and cytostatic effects against a broad range of cancer cell lines.[6] Its anticancer activity is attributed to its ability to inhibit proliferation, induce apoptosis (programmed cell death), and suppress inflammatory responses through the modulation of various signaling pathways.[1][7]

Table 1: In Vitro Anticancer Activity of Ursolic Acid (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T47D | Breast Cancer | 231 µg/ml | [7] |

| MCF-7 | Breast Cancer | 221 µg/ml | [7] |

| MDA-MB-231 | Breast Cancer | 239 µg/ml | [7] |

| A431 | Epidermoid Carcinoma | 24 (biochemical assay) | [6] |

| A431 | Epidermoid Carcinoma | 6.8 (24h cellular assay) | [6] |

| A431 | Epidermoid Carcinoma | 5.2 (48h cellular assay) | [6] |

| A431 | Epidermoid Carcinoma | 1.4 (168h cellular assay) | [6] |

| PC-3 | Prostate Cancer | Data not specified | [8] |

| THP-1 | Leukemia | Data not specified | [8] |

| HeLa | Cervical Cancer | Data not specified | [8] |

| A-549 | Lung Cancer | Data not specified | [8] |

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9] Conversion of µg/ml to µM requires the molecular weight of Ursolic acid (456.7 g/mol ).

Antimicrobial Activity

Ursolic acid has shown significant antimicrobial activity against a variety of pathogenic bacteria.[10][11] Its mechanism of action is believed to involve the disruption of the bacterial cell wall and the inhibition of essential metabolic pathways.[12]

Table 2: Antimicrobial Activity of Ursolic Acid (MIC values)

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (ATCC 6538) | Gram-positive | 32 | [13] |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 39 (98% purity) | |

| Escherichia coli (ATCC 25922) | Gram-negative | 64 | |

| Klebsiella pneumoniae | Gram-negative | 64 | [13] |

| Shigella flexneri | Gram-negative | 64 | [13] |

| Streptococcus pneumoniae | Gram-positive | 16 | [10] |

| Methicillin-sensitive S. aureus | Gram-positive | 8 | [10] |

| Methicillin-resistant S. aureus | Gram-positive | 64 | [10] |

| Bacillus subtilis | Gram-positive | 8 | [10] |

| Enterococcus faecalis | Gram-positive | 6.25 - 8.00 | [10] |

| Pseudomonas aeruginosa | Gram-negative | 256 | [10] |

| Mycobacterium tuberculosis | N/A | 25 | [10] |

Note: MIC is the Minimum Inhibitory Concentration, which is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[14]

Enzyme Inhibition

Ursolic acid has also been reported to inhibit the activity of certain enzymes, which may contribute to its therapeutic effects. For instance, it has been shown to be a weak inhibitor of aromatase.[2]

Table 3: Enzyme Inhibitory Activity of Ursolic Acid

| Enzyme | IC50 (µM) | Reference |

| Aromatase | 32 | [2] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[17]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[16]

-

Compound Treatment: Treat the cells with various concentrations of Ursolic acid and incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16][18]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][19]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[15][19]

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][20]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of Ursolic acid and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[14]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.[20]

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14]

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[21][22] It can be used to analyze the effect of Ursolic acid on the expression and phosphorylation of key proteins in signaling pathways.

General Protocol:

-

Protein Extraction: Treat cells with Ursolic acid, then lyse the cells to extract total protein.[23]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[22]

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.[24]

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[24]

-

Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and visualize the protein bands.[24]

Signaling Pathways Modulated by Ursolic Acid

Ursolic acid exerts its biological effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is crucial for cell survival and proliferation. Ursolic acid has been shown to inhibit this pathway, leading to the suppression of cancer cell growth and induction of apoptosis.[7]

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in the inflammatory response and cell survival. Ursolic acid can downregulate the NF-κB pathway, thereby inhibiting inflammation and preventing cancer progression.[3][7]

Visualizations

Caption: Generalized workflow for preliminary biological activity screening.

Caption: Inhibition of the PI3K/Akt signaling pathway by Ursolic Acid.

Caption: Downregulation of the NF-κB signaling pathway by Ursolic Acid.

References

- 1. mdpi.com [mdpi.com]

- 2. Ursolic acid - Wikipedia [en.wikipedia.org]

- 3. Ursolic acid: biological functions and application in animal husbandry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytostatic, cytotoxic and protein tyrosine kinase inhibitory activity of ursolic acid in A431 human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. Antimicrobial Activity of Oleanolic and Ursolic Acids: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the mechanistic basis for the antibacterial activity of ursolic acid against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Evaluation of the mechanistic basis for the antibacterial activity of ursolic acid against Staphylococcus aureus [frontiersin.org]

- 13. Antibacterial and Antioxidant Activities of Ursolic Acid and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. integra-biosciences.com [integra-biosciences.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. goldbio.com [goldbio.com]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. mdpi.com [mdpi.com]

- 21. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 24. Western blot analysis of signaling pathway protein expression [bio-protocol.org]

Spectroscopic and Biological Data for Griseolic Acid C Remains Elusive

Griseolic acid C, with the chemical formula C14H15N5O7, is listed in chemical databases such as PubChem. However, these entries do not currently contain the specific experimental spectroscopic data required for a comprehensive technical analysis. This includes detailed ¹H and ¹³C NMR chemical shifts and coupling constants, mass spectrometry fragmentation patterns, and infrared absorption frequencies.

Numerous search attempts for the isolation and structural elucidation of this compound, which would typically be found in primary research articles, did not yield any publications containing the necessary quantitative spectroscopic data. The search results were often populated with information for other, more common, triterpenoid acids such as ursolic acid and oleanolic acid, which are structurally distinct from this compound and therefore not suitable analogues for data substitution.

Similarly, information regarding the specific biological functions and associated signaling pathways of this compound is not present in the currently accessible scientific literature. While research on other organic acids often details their interactions with cellular signaling cascades, no such information could be located for this compound.

Due to the absence of this fundamental data, it is not possible to fulfill the request for a detailed technical guide that includes structured data tables, experimental protocols, and visualizations of signaling pathways for this compound.

For researchers, scientists, and drug development professionals seeking this information, the following avenues may be more fruitful:

-

Accessing specialized chemical databases: Subscription-based and more specialized chemical structure and data repositories may contain proprietary or less commonly cited information.

-

Contacting original researchers: Identifying and contacting the researchers who first isolated or synthesized this compound may provide access to their unpublished data.

-

De novo analysis: If a sample of this compound is obtainable, performing NMR, MS, and IR spectroscopy would be necessary to generate the required data.

Without access to the primary research data, any attempt to create a technical guide on this compound would be speculative and not meet the standards of accuracy required for a scientific audience.

An In-Depth Technical Guide to the Mechanism of Action of Griseolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseolic acid, a nucleoside analog isolated from Streptomyces griseoaurantiacus, is a potent inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE).[1][2] This inhibition leads to an increase in intracellular cAMP levels, thereby modulating various cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of Griseolic acid, including its inhibitory effects, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism of action of Griseolic acid is the potent and specific inhibition of cAMP phosphodiesterase (PDE).[1][2] PDEs are a superfamily of enzymes responsible for the hydrolysis and degradation of cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, Griseolic acid prevents the breakdown of cAMP, leading to its accumulation within the cell.

This increase in intracellular cAMP has several downstream effects, including the activation of protein kinase A (PKA), which in turn phosphorylates various substrate proteins involved in a multitude of cellular functions. The elevated cAMP levels due to Griseolic acid administration have been observed to increase glycogen degradation in the liver and stimulate lipolysis in fat cells.[2]

Quantitative Inhibitory Activity

Griseolic acid demonstrates significant potency as a PDE inhibitor. The concentration required for 50% inhibition (IC50) has been determined to be in the nanomolar to sub-micromolar range, highlighting its efficacy.

| Compound | Target Enzyme | IC50 Value (µM) | Source Organism of Enzyme |

| Griseolic acid | cAMP Phosphodiesterase | 0.01 - 0.1 | Not Specified |

Table 1: Inhibitory concentration (IC50) of Griseolic acid against cAMP phosphodiesterase. Data sourced from biological property studies.[2]

Signaling Pathway

The inhibitory action of Griseolic acid on cAMP phosphodiesterase directly impacts the cyclic AMP signaling pathway. The accumulation of intracellular cAMP leads to the activation of downstream effectors, most notably Protein Kinase A (PKA).

Caption: Signaling pathway of Griseolic acid's mechanism of action.

Experimental Protocols

The following is a detailed methodology for a radioactive assay to determine the phosphodiesterase activity and the inhibitory effect of Griseolic acid. This protocol is adapted from standard methods for measuring cAMP PDE activity.[3][4]

Materials and Reagents

-

Enzyme: Purified or partially purified cAMP phosphodiesterase

-

Substrate: Tritiated cyclic AMP ([³H]-cAMP)

-

Inhibitor: Griseolic acid

-

Buffer A: 20 mM Tris-HCl (pH 7.4)

-

cAMP Substrate Solution: Buffer A containing [³H]-cAMP

-

Snake Venom: Crotalus atrox snake venom (containing 5'-nucleotidase)

-

Anion Exchange Resin: Dowex 1x8-400

-

Scintillation Fluid

-

Reaction Tubes: 1.5 ml microcentrifuge tubes

-

Instrumentation: Water bath, centrifuge, liquid scintillation counter

Experimental Workflow

Caption: Experimental workflow for a cAMP phosphodiesterase assay.

Step-by-Step Procedure

-

Enzyme and Inhibitor Preparation :

-

Prepare a solution of the phosphodiesterase enzyme in Buffer A.

-

Prepare serial dilutions of Griseolic acid in the appropriate solvent (e.g., DMSO), and then dilute further in Buffer A.

-

-

Reaction Setup :

-

In a 1.5 ml microcentrifuge tube, add the PDE enzyme solution.

-

Add the desired concentration of Griseolic acid (or vehicle for control).

-

Pre-incubate the enzyme with the inhibitor for a specified time at 30°C.

-

-

Initiation and Incubation :

-

Initiate the reaction by adding the [³H]-cAMP substrate solution to the tube.

-

Incubate the reaction mixture at 30°C for 10-30 minutes. The incubation time should be optimized to ensure linear reaction kinetics.

-

-

Termination and Conversion :

-

Terminate the reaction by placing the tubes in a boiling water bath for 2 minutes.

-

Cool the tubes on ice.

-

Add snake venom solution to each tube and incubate for a further 10 minutes at 30°C. This step converts the [³H]-5'-AMP product to [³H]-adenosine.

-

-

Separation and Detection :

-

Add a slurry of Dowex anion exchange resin to each tube to bind the unreacted [³H]-cAMP.

-

Centrifuge the tubes to pellet the resin.

-

Carefully transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis :

-

Calculate the amount of [³H]-cAMP hydrolyzed based on the radioactivity measured.

-

Determine the percent inhibition of PDE activity for each concentration of Griseolic acid.

-

Plot the percent inhibition against the logarithm of the Griseolic acid concentration to determine the IC50 value.

-

Conclusion

Griseolic acid is a potent inhibitor of cAMP phosphodiesterase, leading to an accumulation of intracellular cAMP and the subsequent activation of downstream signaling pathways. Its high potency makes it a valuable tool for studying the roles of cAMP signaling in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the further characterization of Griseolic acid and other potential PDE inhibitors.

References

- 1. Griseolic acid, an inhibitor of cyclic adenosine 3',5'-monophosphate phosphodiesterase. II. The structure of griseolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological properties of griseolic acid, a cyclic AMP phosphodiesterase inhibitor with an adenine group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Griseolic Acid C: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseolic acid C is a nucleoside antibiotic that has garnered interest within the scientific community. This technical guide aims to provide a comprehensive overview of the currently available information on the physical and chemical properties of this compound. However, it is important to note that publicly accessible, detailed experimental data on this compound is limited. Much of the available research focuses on the closely related compound, Griseolic acid. This document will present the known specifics of this compound and, for contextual understanding, will also discuss the properties and biological activities of the broader Griseolic acid family.

This compound: Physicochemical Properties

Information directly pertaining to the experimental physical and chemical properties of this compound is not extensively available in published literature. The primary source of data comes from chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N₅O₇ | PubChem CID: 127506[1] |

| Molecular Weight | 381.31 g/mol | PubChem CID: 127506[1] |

| IUPAC Name | (1R,2R,3S,4R)-4-(adenin-9-yl)-2,3-dihydroxy-N-methyl-5-oxotetrahydrofuran-2-carboxamide | PubChem CID: 127506[1] |

| Canonical SMILES | CNCC(=O)C1(C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)O)O | PubChem CID: 127506[1] |

The Broader Context: Griseolic Acid

Griseolic acid, a related compound, has been isolated from the fermentation broth of Streptomyces griseoaurantiacus.[2][3] It is recognized as a potent inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE).[1][2] The molecular formula of Griseolic acid is C₁₄H₁₃N₅O₈.[1]

Table 2: Comparison of Griseolic Acid and this compound

| Compound | Molecular Formula | Key Known Feature |

| Griseolic Acid | C₁₄H₁₃N₅O₈ | Potent inhibitor of cAMP phosphodiesterase[2][4] |

| This compound | C₁₄H₁₅N₅O₇ | Structure identified, but biological activity and detailed properties are not well-documented.[1] |

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are not available in the reviewed literature. However, for the related Griseolic acid, isolation is typically achieved from the fermentation broth of Streptomyces griseoaurantiacus.[2][3] General methods for isolating nucleoside antibiotics from bacterial cultures would likely apply, involving steps such as:

-

Fermentation: Culturing of Streptomyces griseoaurantiacus in a suitable nutrient medium to promote the production of the desired metabolite.

-

Extraction: Separation of the culture broth from the mycelium, followed by solvent extraction of the broth to isolate the crude product.

-

Purification: Utilization of chromatographic techniques, such as column chromatography with various stationary phases (e.g., silica gel, ion-exchange resins), to purify the target compound from the crude extract.

-

Characterization: Structural elucidation using spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

The primary biological activity reported for the griseolic acid family is the inhibition of cAMP phosphodiesterase (PDE).[2][4] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous signaling pathways. By inhibiting PDE, griseolic acids would increase intracellular cAMP levels, thereby modulating various cellular processes.

Administration of Griseolic acid in rats has been shown to increase cAMP levels in the liver and plasma, leading to increased glycogen degradation and stimulation of lipolysis.[4]

// Nodes ext_signal [label="Extracellular Signal\n(e.g., Hormone)", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="G-protein Coupled\nReceptor (GPCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; g_protein [label="G Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; ac [label="Adenylyl Cyclase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; atp [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; camp [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; pka [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular_response [label="Cellular Response\n(e.g., Glycogenolysis, Lipolysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; pde [label="Phosphodiesterase\n(PDE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amp [label="AMP", fillcolor="#FBBC05", fontcolor="#202124"]; griseolic_acid [label="Griseolic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ext_signal -> receptor [color="#5F6368"]; receptor -> g_protein [label="Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; g_protein -> ac [label="Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; atp -> camp [label="Converted by", arrowhead="open", style=dashed, fontsize=8, fontcolor="#5F6368", color="#5F6368", headport="w", tailport="e"]; ac -> atp [style=invis]; camp -> pka [label="Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; pka -> cellular_response [label="Phosphorylates\nTarget Proteins", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; camp -> pde [style=dashed, color="#5F6368"]; pde -> amp [label="Degrades to", arrowhead="open", style=dashed, fontsize=8, fontcolor="#5F6368", color="#5F6368"]; griseolic_acid -> pde [label="Inhibits", arrowhead="tee", color="#EA4335"]; } enddot Figure 1: The cAMP signaling pathway and the inhibitory action of Griseolic Acid.

Conclusion and Future Outlook

While this compound has been identified and its structure elucidated, there is a significant gap in the scientific literature regarding its specific physical, chemical, and biological properties. The information available for the related Griseolic acid suggests that this compound may also function as a cAMP phosphodiesterase inhibitor, but this requires experimental verification.

For researchers and drug development professionals, this presents both a challenge and an opportunity. Further investigation into the isolation, synthesis, and biological evaluation of this compound is necessary to unlock its full therapeutic potential. Future studies should focus on:

-

Developing a reliable method for the synthesis or isolation of this compound in sufficient quantities for detailed analysis.

-

Conducting comprehensive spectroscopic and physicochemical characterization to establish a complete data profile.

-

Performing in vitro and in vivo studies to determine its biological activity, mechanism of action, and potential therapeutic applications.

Such research will be crucial in determining whether this compound holds promise as a lead compound for the development of new therapeutic agents.

References

- 1. GRISEOLIC ACID, AN INHIBITOR OF CYCLIC ADENOSINE 3', 5'-MONOPHOSPHATE PHOSPHODIESTERASE [jstage.jst.go.jp]

- 2. Griseolic acid, an inhibitor of cyclic adenosine 3',5'-monophosphate phosphodiesterase. II. The structure of griseolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces griseoaurantiacus - Wikipedia [en.wikipedia.org]

- 4. Biological properties of griseolic acid, a cyclic AMP phosphodiesterase inhibitor with an adenine group - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Griseolic Acid C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseolic acid C is a valuable secondary metabolite produced by the bacterium Streptomyces griseoaurantiacus. As a member of the griseolic acid family, it holds potential for various pharmaceutical applications, necessitating robust and efficient methods for its extraction and purification. This document provides a comprehensive overview of the methodologies for isolating this compound, from fermentation to final purification. The protocols outlined below are based on established techniques for the isolation of natural products from microbial sources, specifically tailored for this compound.

Fermentation of Streptomyces griseoaurantiacus

The production of this compound begins with the cultivation of Streptomyces griseoaurantiacus under optimized fermentation conditions. This process is critical for maximizing the yield of the target compound.

Experimental Protocol: Fermentation

-

Inoculum Preparation:

-

Prepare a seed culture of Streptomyces griseoaurantiacus in a suitable medium (e.g., Starch Casein Nitrate Agar).

-

Incubate the culture at an optimal temperature (typically 28-30°C) until sufficient growth is observed.

-

-

Production Culture:

-

Inoculate a production medium with the seed culture. A suitable production medium would typically contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

-

Maintain the fermentation under controlled conditions of temperature, pH, and aeration to ensure optimal production of this compound.

-

-

Monitoring:

-

Periodically monitor the fermentation broth for biomass, pH, and the concentration of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

Extraction of this compound

Following fermentation, the next crucial step is the extraction of this compound from the fermentation broth. This typically involves separating the biomass from the supernatant and then extracting the compound from both fractions.

Experimental Protocol: Extraction

-

Separation of Biomass and Supernatant:

-

Centrifuge the fermentation broth to separate the mycelial biomass from the culture supernatant.

-

-

Extraction from Supernatant:

-

Adjust the pH of the supernatant to acidic conditions (e.g., pH 2-3) using an appropriate acid (e.g., HCl).

-

Perform a liquid-liquid extraction using a water-immiscible organic solvent such as ethyl acetate or butanol. Repeat the extraction multiple times to ensure complete recovery.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain the crude extract.

-

-

Extraction from Biomass:

-

Extract the mycelial biomass with a polar organic solvent like methanol or acetone.

-

Filter the extract and concentrate it under reduced pressure.

-

The resulting crude extract can be combined with the extract from the supernatant.

-

Purification of this compound

The crude extract contains a mixture of compounds, and therefore, a multi-step purification process is required to isolate this compound to a high degree of purity.

Experimental Protocol: Purification

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto silica gel.

-

Pack a column with silica gel and equilibrate it with a non-polar solvent (e.g., hexane).

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the fractions containing the target compound and concentrate them.

-

-

Ion-Exchange Chromatography:

-

For further purification, utilize an anion-exchange column, as this compound is an acidic compound.

-

Dissolve the partially purified extract in a buffer at a pH where this compound is charged.

-

Load the sample onto the equilibrated anion-exchange column.

-

Wash the column with the starting buffer to remove neutral and positively charged impurities.

-

Elute the bound this compound using a salt gradient (e.g., NaCl) or by changing the pH of the buffer.

-

Collect and analyze fractions for the presence of this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For the final polishing step to achieve high purity, employ preparative reverse-phase HPLC.

-

Use a suitable column (e.g., C18) and a mobile phase consisting of an appropriate solvent system (e.g., acetonitrile-water or methanol-water with a small amount of acid like formic acid or acetic acid).

-

Inject the enriched fraction and collect the peak corresponding to this compound.

-

-

Crystallization:

-

If a crystalline product is desired, dissolve the purified this compound in a minimal amount of a hot solvent and allow it to cool slowly. Suitable solvent systems for crystallization can be determined through small-scale trials.

-

Data Presentation

The following table summarizes typical parameters and expected outcomes for the extraction and purification of this compound. Please note that these are example values and should be optimized for specific experimental conditions.

| Parameter | Value/Range | Notes |

| Fermentation Volume | 10 L | Scale can be adjusted based on desired yield. |

| Extraction Solvent (Supernatant) | Ethyl Acetate | Volume ratio of 1:1 (solvent:supernatant), repeated 3 times. |

| Extraction Solvent (Biomass) | Methanol | 2 L per 100 g of wet biomass. |

| Crude Extract Yield | 5 - 15 g | Varies depending on fermentation efficiency. |

| Silica Gel Column Dimensions | 5 cm (diameter) x 50 cm (length) | Adjust based on the amount of crude extract. |

| Anion-Exchange Column Volume | 100 mL | Dependant on the amount of partially purified material. |

| Prep-HPLC Column | C18, 20 mm x 250 mm | Typical dimensions for preparative scale. |

| Final Yield of Pure this compound | 50 - 200 mg | Highly dependent on the initial concentration in the broth. |

| Purity (by HPLC) | >98% | Achievable with the described multi-step purification. |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for this compound isolation.

Logical Relationship of Purification Techniques

Caption: Purification strategy for this compound.

Application Notes and Protocols for the Use of Griseolic Acid C in Cyclic Nucleotide Phosphodiesterase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseolic acid C is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE), with a particular efficacy against cAMP-degrading PDEs.[1][2] As a member of the nucleoside analogue family, its structure allows it to interfere with the enzymatic activity of PDEs, which are crucial regulators of intracellular second messenger signaling pathways involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of PDEs leads to an accumulation of these cyclic nucleotides, thereby modulating a wide array of cellular processes. This document provides detailed application notes and protocols for the utilization of this compound as a reference inhibitor in various PDE activity assays.

Cyclic nucleotide phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of cAMP and cGMP, thereby terminating their signaling cascades. These pathways are implicated in numerous physiological functions, including, but not limited to, cardiovascular function, inflammation, and neurological processes. Consequently, PDE inhibitors have emerged as a significant class of therapeutic agents for a variety of diseases. The precise and reliable measurement of PDE activity and the characterization of their inhibitors are therefore critical aspects of drug discovery and development.

This compound serves as an excellent tool for researchers studying cAMP signaling pathways. Its administration has been shown to elevate intracellular cAMP levels, leading to downstream effects such as the stimulation of glycogen degradation and lipolysis.[1] These application notes are designed to guide researchers in the effective use of this compound in common PDE assay formats, including luminescence-based, fluorescence polarization, and HPLC-based methods.

Signaling Pathway of cAMP-mediated Phosphodiesterase Activity

The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention for PDE inhibitors like this compound.

Caption: cAMP signaling pathway and the inhibitory action of this compound.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Compound | Target | IC50 Value (µM) | Reference |

| Griseolic Acid | cAMP Phosphodiesterase (PDE) | 0.01 - 0.1 | [1] |

Experimental Protocols

Herein, we provide detailed protocols for three common types of PDE assays where this compound can be used as a reference inhibitor.

Luminescence-Based PDE Assay (e.g., PDE-Glo™)

This assay format measures the amount of cAMP or cGMP remaining after a PDE reaction. The remaining cyclic nucleotide is converted to ATP, which is then detected using a luciferase-based reaction that produces light.

Caption: Workflow for a luminescence-based PDE assay.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound to generate a dose-response curve. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

Reconstitute purified PDE enzyme in the appropriate assay buffer.

-

Prepare the cAMP or cGMP substrate solution at the desired concentration.

-

-

Assay Procedure (96-well plate format):

-

Add 12.5 µL of the diluted this compound or vehicle control to the appropriate wells of a white, opaque 96-well plate.

-

Add 12.5 µL of the PDE enzyme solution to all wells except the negative control wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 25 µL of the cAMP or cGMP substrate solution to all wells.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Stop the PDE reaction by adding 25 µL of PDE-Glo™ Termination Buffer.

-

Add 25 µL of PDE-Glo™ Detection Solution and incubate for 20 minutes at room temperature.

-

Add 50 µL of Kinase-Glo® Reagent to all wells.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the PDE activity.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Fluorescence Polarization (FP)-Based PDE Assay

This homogeneous assay format relies on the change in polarization of a fluorescently labeled cyclic nucleotide upon its hydrolysis by a PDE.

Caption: Logical flow of a fluorescence polarization-based PDE assay.

-

Reagent Preparation:

-

Prepare stock and serial dilutions of this compound as described for the luminescence assay.

-

Reconstitute the PDE enzyme and the fluorescently labeled cAMP or cGMP substrate (tracer) in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of diluted this compound or vehicle control to the wells of a black, low-volume 384-well plate.

-

Add 5 µL of the PDE enzyme solution.

-

Initiate the reaction by adding 10 µL of the fluorescent cyclic nucleotide substrate.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and develop the signal by adding 10 µL of the binding agent solution.

-

Incubate for an additional 60 minutes at room temperature, protected from light.

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.

-

-

Data Analysis:

-

The fluorescence polarization signal is directly proportional to the PDE activity.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the luminescence assay.

-

HPLC-Based PDE Assay

This method directly measures the conversion of the cyclic nucleotide substrate to its corresponding 5'-monophosphate product by separating and quantifying these species using High-Performance Liquid Chromatography (HPLC).

-

Reaction Setup:

-

Prepare reaction mixtures containing assay buffer, PDE enzyme, and varying concentrations of this compound or vehicle control.

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the reactions by adding the cAMP or cGMP substrate.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reactions by adding a stop solution (e.g., perchloric acid or by heat inactivation).

-

-

Sample Preparation for HPLC:

-

Centrifuge the terminated reaction mixtures to pellet any precipitated protein.

-

Transfer the supernatant to HPLC vials for analysis.

-

-

HPLC Analysis:

-

Use a suitable reversed-phase HPLC column (e.g., C18).

-

Employ an isocratic or gradient mobile phase to separate the substrate (cAMP/cGMP) from the product (5'-AMP/5'-GMP). A common mobile phase consists of a buffer (e.g., potassium phosphate) with an organic modifier (e.g., methanol).

-

Detect the nucleotides by UV absorbance at an appropriate wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

Quantify the peak areas corresponding to the substrate and product.

-

Calculate the amount of product formed in each reaction.

-

Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

-

Conclusion

This compound is a valuable tool for researchers investigating cyclic nucleotide phosphodiesterase activity and its role in cellular signaling. Its potent inhibitory effect on cAMP PDEs makes it an ideal positive control for a variety of assay formats. The protocols provided in these application notes offer a starting point for the use of this compound in luminescence, fluorescence polarization, and HPLC-based PDE assays. Researchers are encouraged to optimize the specific assay conditions based on the PDE isoenzyme of interest and the experimental goals. The clear and robust data obtained using this compound as a reference inhibitor will contribute to the confident identification and characterization of novel PDE modulators.

References

- 1. Biological properties of griseolic acid, a cyclic AMP phosphodiesterase inhibitor with an adenine group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Griseolic acid, an inhibitor of cyclic adenosine 3',5'-monophosphate phosphodiesterase. II. The structure of griseolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Griseolic Acid C in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseolic acid C is a nucleoside derivative that has been identified as a potent inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[1] Phosphodiesterases are crucial enzymes that regulate the intracellular levels of the second messenger cAMP. By inhibiting PDE, this compound can lead to an accumulation of intracellular cAMP, which in turn can modulate a variety of cellular processes, including glycogen metabolism and lipolysis.[1] These application notes provide a comprehensive guide for researchers to investigate the effects of this compound in a cell culture setting, with a focus on its primary mechanism of action and potential downstream consequences.

Data Presentation

Due to the limited publicly available data on the specific effects of this compound across various cell lines, this section serves as a template for researchers to populate with their own experimental findings.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (PDE Inhibition) | - | 0.01 - 0.1 µM | [1] |

| IC50 (Cytotoxicity) | e.g., HeLa, HepG2 | User-defined | User-defined |

| Effective Concentration (cAMP elevation) | e.g., Primary Hepatocytes | User-defined | User-defined |

| Treatment Duration for Maximal Effect | User-defined | User-defined | User-defined |

Key Experimental Protocols

Protocol 1: Determination of Cytotoxicity (IC50) of this compound

Objective: To determine the concentration of this compound that inhibits the growth of a chosen cell line by 50% (IC50). This is a crucial first step to establish the appropriate concentration range for subsequent mechanism-of-action studies, ensuring that observed effects are not due to general toxicity.

Materials:

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Selected cell line (e.g., HeLa, HepG2, or a cell line relevant to the research question)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range might be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the doubling time of the cell line.

-

Viability Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Workflow for IC50 Determination

Caption: Workflow for determining the cytotoxic IC50 of this compound.

Protocol 2: Measurement of Intracellular cAMP Levels

Objective: To directly measure the effect of this compound on intracellular cAMP accumulation, confirming its PDE inhibitory activity in a cellular context.

Materials:

-

This compound

-

Selected cell line

-

Cell culture plates (format depends on the assay kit)

-

Phosphodiesterase inhibitor (e.g., IBMX, as a positive control)

-

Forskolin or other adenylate cyclase activator (optional, to stimulate cAMP production)

-

cAMP assay kit (e.g., ELISA-based or FRET-based)

-

Lysis buffer compatible with the cAMP assay

Procedure:

-

Cell Seeding and Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound (below the cytotoxic IC50) for a short duration (e.g., 15-60 minutes). Include a vehicle control and a positive control (IBMX).

-

(Optional) Stimulation: Co-treat or pre-treat with an adenylate cyclase activator like forskolin to enhance the cAMP signal.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Follow the manufacturer's instructions for the chosen cAMP assay kit to measure the concentration of cAMP in the cell lysates.

-

Data Analysis: Normalize the cAMP concentration to the total protein concentration in each sample. Plot the fold change in cAMP levels relative to the vehicle control.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound via PDE inhibition.

Protocol 3: Western Blot Analysis of Downstream cAMP Signaling

Objective: To investigate the effects of this compound on the phosphorylation of downstream targets of Protein Kinase A (PKA), the primary effector of cAMP.

Materials:

-

This compound

-

Selected cell line

-

Cell culture dishes

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-phospho-HSL, anti-HSL)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for analyzing downstream signaling of this compound.

Concluding Remarks

The provided protocols offer a foundational framework for the in vitro characterization of this compound. Researchers should adapt these methods to their specific cell models and research questions. The primary focus should be on elucidating the consequences of PDE inhibition and the subsequent elevation of intracellular cAMP. Further investigations could explore the effects of this compound on gene expression, cell cycle progression, and apoptosis in relevant disease models.

References

Application of Griseolic acid C in signal transduction research.

With a growing interest in natural compounds for therapeutic applications, Griseolic acid C and its close analog, Ursolic Acid (UA), have emerged as significant molecules in signal transduction research. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound/Ursolic Acid in their studies. While this compound is a defined chemical entity, the bulk of signal transduction research has been conducted using the structurally similar pentacyclic triterpenoid, Ursolic Acid. Therefore, this document will primarily focus on the applications and mechanisms of Ursolic Acid, which are likely extendable to this compound.

Application Notes

Ursolic Acid has been extensively studied for its anti-cancer, anti-inflammatory, and anti-proliferative effects.[1][2] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways that are often dysregulated in diseases like cancer.

Key Signaling Pathways Modulated by Ursolic Acid:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Ursolic Acid has been shown to inhibit the phosphorylation of Akt and downstream targets like mTOR, leading to decreased cell viability and induction of apoptosis in various cancer cell lines.[3][4][5][6][7]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell proliferation and differentiation. Ursolic Acid can modulate this pathway, often leading to cell cycle arrest and apoptosis.[3][5][6]

-

NF-κB Signaling Pathway: As a key regulator of inflammation and cell survival, the NF-κB pathway is a significant target in cancer therapy. Ursolic Acid can suppress the activation of NF-κB and its downstream targets, thereby reducing inflammation and promoting apoptosis.[4][8]

-

Apoptosis Induction: Ursolic Acid is a potent inducer of apoptosis. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This is often characterized by the activation of caspases, particularly caspase-3 and caspase-9, and the regulation of Bcl-2 family proteins.[9][10][11][12][13]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Ursolic Acid in various cancer cell lines, demonstrating its anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| MCF-7 | Breast Cancer | 75.5 | 24 | [3] |

| MCF-7 | Breast Cancer | 66.1 | 48 | [3] |

| MCF-7 | Breast Cancer | 61.9 | 72 | [3] |

| MCF-7 BCS-like | Breast Cancer Stem Cell | 27.90 | 24 | [3] |

| MCF-7 BCS-like | Breast Cancer Stem Cell | 17.65 | 72 | [3] |

| T47D | Breast Cancer | ~101.4 (231 µg/ml) | Not Specified | [4] |

| MCF-7 | Breast Cancer | ~96.8 (221 µg/ml) | Not Specified | [4] |

| MDA-MB-231 | Breast Cancer | ~104.7 (239 µg/ml) | Not Specified | [4] |

| MDA-MB-231 | Breast Cancer | 9.02 | 48 | [10] |

| Jurkat | Leukemic T-cell | ~32.5 | 12 | [14] |

| SNG-II | Endometrial Cancer | Not Specified | Not Specified | [13] |

| Huh-7 | Hepatoma | Not Specified | Not Specified | [5][6] |

Experimental Protocols

This section provides detailed protocols for key experiments used to study the effects of this compound/Ursolic Acid on signal transduction.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Ursolic Acid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[15]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of Ursolic Acid in culture medium.

-

After 24 hours, remove the medium and add 100 µL of the prepared Ursolic Acid dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15][16]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15][17]

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculate the percentage of cell viability relative to the vehicle control.

-

2. Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Ursolic Acid

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells in 6-well plates and treat with Ursolic Acid as described for the cell viability assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

3. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Ursolic Acid

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

-

Reaction buffer

-

Microplate reader (absorbance or fluorescence)

-

-

Protocol:

-

Induce apoptosis in cells by treating them with Ursolic Acid.

-

Lyse the cells using the provided cell lysis buffer.[18]

-

Centrifuge the lysate and collect the supernatant.[18]

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate and reaction buffer to each well.[19]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[18][19]

-

Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at Ex/Em = 380/460 nm (for AMC substrate).[19]

-

Calculate the fold-increase in caspase-3 activity compared to the untreated control.

-

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound/Ursolic Acid.

Caption: Ursolic Acid inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: Ursolic Acid modulates the MAPK/ERK signaling pathway.

Caption: Ursolic Acid induces apoptosis via the mitochondrial pathway.

References

- 1. Ursolic acid - Wikipedia [en.wikipedia.org]

- 2. Ursolic Acid—A Pentacyclic Triterpenoid with a Wide Spectrum of Pharmacological Activities | MDPI [mdpi.com]

- 3. Ursolic Acid Decreases the Proliferation of MCF-7 Cell-Derived Breast Cancer Stem-Like Cells by Modulating the ERK and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. Ursolic Acid Inhibits Breast Cancer Metastasis by Suppressing Glycolytic Metabolism via Activating SP1/Caveolin-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of caspase-3 protease during the process of ursolic acid and its derivative-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ursolic acid induces apoptosis through caspase-3 activation and cell cycle arrest in HaCat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ursolic acid induces Bax-dependent apoptosis through the caspase-3 pathway in endometrial cancer SNG-II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. goldbio.com [goldbio.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. broadpharm.com [broadpharm.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Troubleshooting & Optimization

Technical Support Center: Griseolic Acid C Fermentation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during Griseolic acid C fermentation.

Troubleshooting Guide: Low this compound Yield

Low yield of this compound is a common challenge in fermentation processes with Streptomyces griseoaurantiacus. This guide provides a structured approach to identifying and resolving potential issues.

Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low this compound yield can stem from several factors, ranging from suboptimal fermentation conditions to issues with the bacterial strain itself. Systematically evaluating each parameter is crucial for identifying the root cause. Below is a step-by-step troubleshooting workflow.

Experimental Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low this compound yield.

Frequently Asked Questions (FAQs)

Media Composition and Preparation

Question: What is a suitable medium composition for this compound fermentation?

Answer: A complex medium is generally used for the production of secondary metabolites in Streptomyces. While the exact optimal medium for this compound may require strain-specific optimization, a good starting point based on related Streptomyces fermentations is provided below.

| Component | Concentration (g/L) | Purpose |

| Glucose | 30 - 50 | Primary Carbon Source |

| Soluble Starch | 10 - 20 | Complex Carbon Source |

| Soybean Meal | 15 - 25 | Primary Nitrogen and Carbon Source |

| Yeast Extract | 2 - 5 | Nitrogen, Vitamin, and Growth Factors |

| K₂HPO₄ | 0.5 - 1.0 | Phosphate Source, pH Buffering |

| MgSO₄·7H₂O | 0.5 - 1.0 | Source of Magnesium Ions |

| CaCO₃ | 2 - 4 | pH Buffering |

| Trace Elements | As required | Essential mineral supplement |

Question: How critical is the initial pH of the medium?

Answer: The initial pH of the fermentation medium is a critical parameter. For many Streptomyces species, an initial pH between 6.5 and 7.2 is optimal for growth and secondary metabolite production. A pH outside this range can inhibit growth and enzyme activity crucial for this compound biosynthesis.

Fermentation Parameters

Question: What are the optimal temperature and aeration conditions for this compound production?

Answer: The optimal fermentation parameters for Streptomyces griseoaurantiacus generally fall within the following ranges. It is recommended to perform optimization studies to determine the ideal conditions for your specific strain and bioreactor setup.

| Parameter | Recommended Range | Impact on Fermentation |

| Temperature | 28 - 32°C | Affects enzyme activity and cell growth rate. |

| Agitation | 150 - 250 rpm | Ensures nutrient homogeneity and oxygen transfer. |

| Dissolved Oxygen (DO) | 30 - 60% | Crucial for aerobic respiration and secondary metabolism. |

| Fermentation Time | 7 - 12 days | Production is typically growth-phase dependent. |

Precursor Supplementation

Question: Can I increase this compound yield by adding precursors to the fermentation medium?

Answer: Yes, precursor feeding can be a highly effective strategy. The biosynthesis of Griseolic acid involves the incorporation of adenosine and a dicarboxylic acid from the Krebs cycle[1]. Therefore, supplementing the medium with these precursors may enhance the yield.

Proposed Precursor Feeding Strategy:

-

Adenosine: Can be added intermittently during the fermentation. Start with concentrations in the range of 0.1 - 1.0 g/L.

-

Succinate: As a key intermediate in the Krebs cycle, supplementation with sodium succinate (0.5 - 2.0 g/L) could increase the pool of dicarboxylic acid precursors.

It is advisable to perform a dose-response experiment to determine the optimal concentration and feeding time for your specific process.

This compound Biosynthetic Pathway Overview

Caption: Simplified overview of the this compound biosynthetic pathway.

Experimental Protocols

Protocol 1: Optimization of Carbon and Nitrogen Sources

Objective: To determine the optimal concentrations of glucose and soybean meal for maximizing this compound production.

Methodology:

-

Prepare a basal fermentation medium as described in the FAQ section, omitting glucose and soybean meal.

-

Set up a matrix of experiments in shake flasks with varying concentrations of glucose (e.g., 20, 30, 40, 50 g/L) and soybean meal (e.g., 10, 15, 20, 25 g/L).

-

Inoculate each flask with a standardized culture of Streptomyces griseoaurantiacus.

-

Incubate the flasks under controlled conditions (e.g., 30°C, 200 rpm) for the standard fermentation duration (e.g., 10 days).

-

Withdraw samples at regular intervals (e.g., every 24 hours) and analyze for this compound concentration using a validated analytical method (e.g., HPLC).

-

Plot the this compound yield against the different concentrations of glucose and soybean meal to identify the optimal combination.

Protocol 2: Precursor Feeding Experiment

Objective: To evaluate the effect of adenosine and succinate feeding on this compound production.

Methodology:

-

Prepare the optimized fermentation medium identified in Protocol 1.

-

Set up four sets of fermentation flasks:

-

Control (no precursor addition)

-

Adenosine supplementation

-

Succinate supplementation

-

Combined adenosine and succinate supplementation

-

-

Inoculate all flasks with a standardized culture of Streptomyces griseoaurantiacus.

-

For the precursor feeding groups, add sterile solutions of adenosine and/or sodium succinate at a predetermined time point (e.g., 48 or 72 hours post-inoculation) to achieve the desired final concentration (e.g., 0.5 g/L adenosine, 1.0 g/L succinate).

-

Incubate all flasks under optimal fermentation conditions.

-

Monitor this compound production over time and compare the yields between the control and precursor-fed groups.

Logical Relationship for Yield Optimization

Caption: Key factors influencing this compound fermentation yield.

References

Improving the solubility of Griseolic acid C for in vitro assays.

Welcome to the technical support center for Griseolic acid C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in in vitro assays, with a primary focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nucleoside antibiotic produced by Streptomyces griseoaurantiacus.[1][2] Its primary mechanism of action is the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), with a reported IC50 value of 0.12 μM for the enzyme extracted from rat brain.[1][3] By inhibiting PDE, this compound increases intracellular cAMP levels, which can modulate various downstream signaling pathways.

Q2: I am having trouble dissolving this compound for my in vitro experiment. What are the recommended solvents?

There is limited published data on the specific solubility of this compound. However, based on its classification as a nucleoside antibiotic and general practices for poorly soluble compounds, the following solvents can be considered for creating a stock solution:

-

Dimethyl sulfoxide (DMSO): This is the most common solvent for preparing high-concentration stock solutions of sparingly soluble compounds for in vitro use.

-

Ethanol: Can be an alternative to DMSO, though it may have a lower solubilizing capacity for this compound.

-

Aqueous buffers with pH adjustment: As this compound has acidic functional groups, its solubility may be enhanced in basic aqueous solutions (pH > 7.5).

It is crucial to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: My this compound precipitates when I dilute my stock solution into my aqueous assay buffer. What can I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

-

Decrease the final concentration: Your working concentration might be above the solubility limit of this compound in the final assay buffer.

-

Use a surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your assay buffer can help maintain the solubility of the compound.

-

Vortex during dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

-

Warm the buffer: Gently warming the assay buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to addressing solubility challenges with this compound in your in vitro assays.

| Problem | Possible Cause | Suggested Solution |

| This compound powder will not dissolve in the initial solvent. | The chosen solvent has low solubilizing power for this compound. | 1. Try DMSO as the primary solvent. 2. If using an aqueous buffer, try increasing the pH to > 7.5. 3. Gentle warming and sonication may aid dissolution. |

| A clear stock solution in organic solvent becomes cloudy upon dilution in aqueous buffer. | The compound is precipitating out of the aqueous solution. | 1. Reduce the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerance level of your assay (typically <0.5%). 3. Add a biocompatible surfactant (e.g., 0.01% Tween® 80) to the aqueous buffer. |

| Inconsistent results between experiments. | The compound may be partially precipitating, leading to variable effective concentrations. | 1. Visually inspect your diluted solutions for any signs of precipitation before each experiment. 2. Prepare fresh dilutions for each experiment from a stable stock solution. 3. Consider filtering the final diluted solution through a 0.22 µm syringe filter to remove any undissolved particles. |

Experimental Protocols

Note: The following protocols are general recommendations for handling poorly soluble compounds like this compound. Optimization for your specific experimental conditions is highly recommended.

Protocol 1: Preparation of a this compound Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-